tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate
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Overview
Description
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate is a complex organic compound that features a tert-butyl ester group, a nitro group, and a bis(tert-butoxycarbonyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the nitro group: This can be achieved through nitration reactions using reagents such as nitric acid and sulfuric acid.
Introduction of the bis(tert-butoxycarbonyl)amino group: This step often involves the use of tert-butoxycarbonyl (Boc) protecting groups, which can be introduced using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the formation of the tert-butyl ester group, which can be achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. The nitro group, in particular, can be used to introduce reactive intermediates in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro and amino groups can be exploited to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate depends on its specific application
Nitro group: Can participate in redox reactions, affecting cellular oxidative stress.
Amino group: Can form hydrogen bonds and ionic interactions with biological targets.
Ester group: Can undergo hydrolysis to release active intermediates.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar in having a tert-butyl ester group and an amino group.
tert-Butyl (2-aminoethyl) (2-((tert-butoxycarbonyl)amino)ethyl)carbamate: Contains Boc-protected amino groups similar to the bis(tert-butoxycarbonyl)amino group in the target compound.
Uniqueness
tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. The presence of both nitro and bis(tert-butoxycarbonyl)amino groups allows for diverse reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H34N2O8 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
tert-butyl (E)-3-[2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-4-nitrophenyl]prop-2-enoate |
InChI |
InChI=1S/C24H34N2O8/c1-22(2,3)32-19(27)13-11-16-10-12-18(26(30)31)14-17(16)15-25(20(28)33-23(4,5)6)21(29)34-24(7,8)9/h10-14H,15H2,1-9H3/b13-11+ |
InChI Key |
PDVHQAWVFTZLBE-ACCUITESSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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